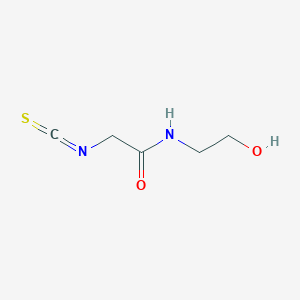

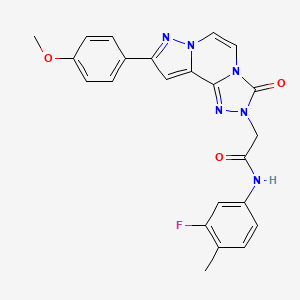

![molecular formula C25H19N B2434942 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline CAS No. 67913-78-4](/img/structure/B2434942.png)

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

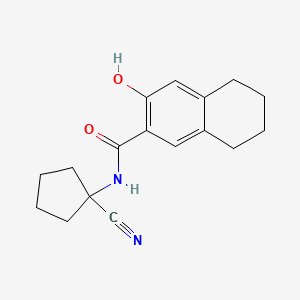

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline is a chemical compound with the molecular formula C25H19N . It has a molecular weight of 333.43 .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years. Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core with two phenyl groups attached at the 2 and 4 positions .Chemical Reactions Analysis

The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows to successfully employ these compounds in various transformations . For examples, alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, annulation with additional cycles .Scientific Research Applications

Anticancer Agent Development

2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline derivatives have shown promising results in the development of anticancer agents. Kunwar et al. (2021) synthesized a series of these compounds, revealing their potential as topoisomerase IIα inhibitors and exhibiting strong cytotoxicity against specific human cancer cell lines. These compounds, particularly those with -CF3 and -OCF3 substituents, displayed potent activity against colorectal and cervix cancer cell lines. Molecular docking studies further elucidated their mechanism of action as DNA intercalative topoisomerase IIα poison inhibitors (Kunwar et al., 2021).

Synthesis and Chemical Properties

Jung et al. (2009) demonstrated the synthesis of quinolines, including 5,6-dihydrobenzo[h]quinolines, under microwave irradiation, highlighting an efficient synthetic method for these compounds (Jung et al., 2009). Yao et al. (2005) synthesized a novel stable organic radical based on the benzo[g]quinoline skeleton and studied its intermolecular ferromagnetic interaction, contributing to the understanding of the chemical properties of such compounds (Yao et al., 2005).

Luminescent Material Development

Raut et al. (2013) synthesized amino-substituted 2,4-diphenyl quinolines and characterized their photoluminescence properties, identifying them as promising candidates for blue fluorescent emitters (Raut et al., 2013). Similarly, Li et al. (2020) synthesized polycyclic aromatic compounds with isoquinoline nuclei, which exhibited aggregation-induced emission (AIE) characteristics, suggesting potential applications in luminescence and organic electronics (Li et al., 2020).

Antiplatelet and Antiphlogistic Activities

Brullo et al. (2012) investigated 5,6-dihydrobenzo[h]quinoline derivatives with antiplatelet and antiphlogistic activities. Their findings indicated that amino substituents at specific positions on the benzoquinazoline scaffold resulted in compounds with potent antiplatelet activity, comparable to ASA (acetylsalicylic acid), and anti-inflammatory activity similar to indomethacin (Brullo et al., 2012).

Organic Light-Emitting Diodes (OLEDs)

Lee et al. (2012) explored the synthesis of diarylamino-substituted linear and dendritic oligoquinolines, investigating their suitability for organic light-emitting diodes (OLEDs). Their study highlighted the potential of these quinolines as emitting materials in OLEDs, demonstrating high external quantum efficiency and bright sky blue light emission (Lee et al., 2012).

Mechanism of Action

A derivative of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline has been discovered as a novel DNA intercalating topoisomerase IIα poison . The results obtained from this study provide insight into the DNA binding mechanism of 2,4-Diphenyl-5,6-dihydrobenzo[h]quinolin-8-amines and alteration in topo IIα inhibitory and antiproliferative activity with modifications in the rigid structure .

Future Directions

While specific future directions for 2,4-Diphenyl-5,6-dihydrobenzo[h]quinoline are not mentioned in the sources retrieved, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

Properties

IUPAC Name |

2,4-diphenyl-5,6-dihydrobenzo[h]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-9-18(10-4-1)23-17-24(20-12-5-2-6-13-20)26-25-21-14-8-7-11-19(21)15-16-22(23)25/h1-14,17H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUGMPRCLPUABA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(C=C2C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylphenyl)-2-{[7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl]thio}acetamide](/img/structure/B2434861.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2434864.png)

![(E)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2434866.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(furan-2-yl)methanone](/img/structure/B2434870.png)

![Ethyl 2-{2-[(4-hydroxy-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-yl}acetate](/img/structure/B2434880.png)